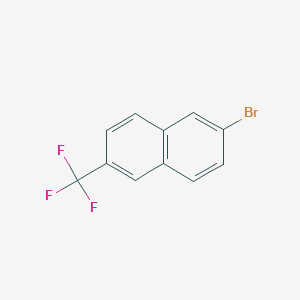

2-Bromo-6-trifluoromethylnaphthalene

説明

2-Bromo-6-trifluoromethylnaphthalene is a chemical compound with the molecular formula C11H6BrF3 . It has a molecular weight of 275.0645496 . This compound is used in various chemical reactions and has potential applications in different fields .

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-trifluoromethylnaphthalene consists of a naphthalene core substituted with a bromine atom at the 2-position and a trifluoromethyl group at the 6-position . The presence of these substituents can significantly influence the chemical properties and reactivity of the molecule .Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-6-trifluoromethylnaphthalene are not available, it’s likely that this compound can undergo various types of organic reactions. The bromine atom can act as a leaving group in nucleophilic substitution reactions, and the trifluoromethyl group can influence the electronic properties of the molecule .科学的研究の応用

Synthesis and Environmental Concerns 2-Bromo-6-trifluoromethylnaphthalene serves as an important intermediate in various chemical syntheses. For instance, it's utilized in the preparation of non-steroidal anti-inflammatory agents. However, the synthesis methods often involve reagents like dimethyl sulfate and methyl iodide, raising environmental and toxicological concerns due to their carcinogenic risks and volatility. As a response, more environmentally benign substitutes like dimethyl carbonate are being explored, which produce only carbon dioxide and methanol as by-products (Xu & He, 2010).

Potential in Anticancer Drug Development Recent studies highlight the compound's potential in the realm of pharmaceuticals, particularly in cancer treatment. Spectroscopic and molecular docking studies suggest that 2-Bromo-6-trifluoromethylnaphthalene exhibits anti-cancer activities, with specific research indicating its ability to bind to proteins involved in cancer progression. This binding affinity, coupled with its satisfactory drug-like properties and lower toxicity, underscores its potential as a basis for developing new anticancer drugs (Saji et al., 2021).

Applications in Material Sciences The compound's derivatives are also gaining attention in material science. For instance, the synthesis of 6-Bromo-2, 3-Dicyanonaphthalene, derived from similar compounds, is crucial for preparing naphthalocyanine compounds, which are significant in various industrial applications due to their chemical stability and electronic properties. Advances in synthesis methods are enhancing yields and reducing costs, making these compounds more accessible for broader applications (Wei, 2001).

特性

IUPAC Name |

2-bromo-6-(trifluoromethyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF3/c12-10-4-2-7-5-9(11(13,14)15)3-1-8(7)6-10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPILDOVQQYRIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-trifluoromethylnaphthalene | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzonitrile](/img/structure/B2436396.png)

![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane-6-sulfonyl fluoride](/img/structure/B2436399.png)

![2-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2436400.png)

![Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2436402.png)

![1-[(5-Bromothiophen-2-yl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B2436403.png)

![9-(3,4-Dimethylphenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)

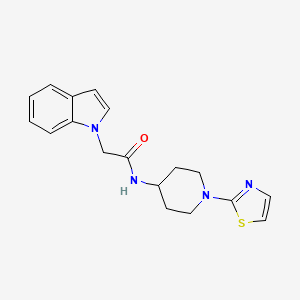

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2436410.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2436413.png)

![N,N-diethyl-4-[2-(2-imino-4-methyl-2,5-dihydro-1,3-thiazol-5-ylidene)hydrazin-1-yl]benzene-1-sulfonamide](/img/structure/B2436416.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B2436418.png)